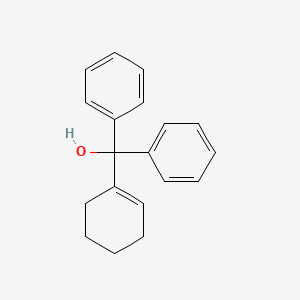
Cyclohexen-1-yl(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexen-1-yl(diphenyl)methanol is an organic compound with the molecular formula C19H20O It is a derivative of cyclohexene and diphenylmethanol, characterized by the presence of a hydroxyl group attached to a cyclohexene ring, which is further bonded to a diphenylmethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexen-1-yl(diphenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with diphenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone or diphenylmethanone.
Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Diphenylmethanol: A simple alcohol with two phenyl groups, used in various chemical reactions.
Cyclohexanol: A saturated alcohol derived from cyclohexane, used in the production of nylon and other materials.
Uniqueness
Cyclohexen-1-yl(diphenyl)methanol is unique due to its combination of a cyclohexene ring and a diphenylmethane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54766-46-0 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
cyclohexen-1-yl(diphenyl)methanol |
InChI |
InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2 |
Clé InChI |
KHCWXJQDXMDEEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
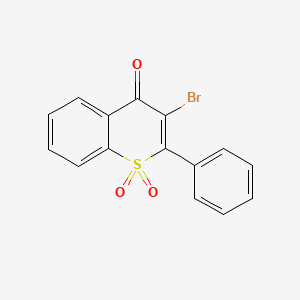

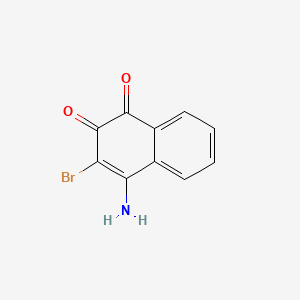
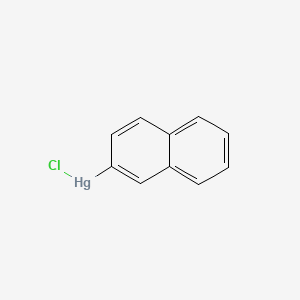
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
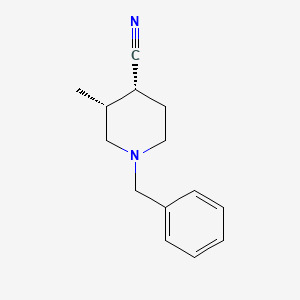
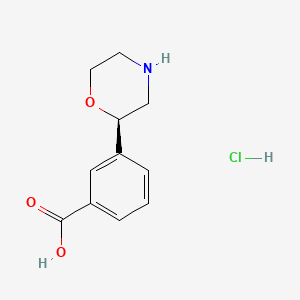

![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
